molecular formula C25H31F3N4O4S B3019812 N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide CAS No. 2097938-02-6

N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide

Cat. No.: B3019812
CAS No.: 2097938-02-6
M. Wt: 540.6
InChI Key: MURDCJDZSWGJQS-UHFFFAOYSA-N
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Description

N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide is a structurally complex small molecule featuring:

  • A 3-methylphenylacetamide core.
  • A bipiperidine sulfonyl linker.
  • A 5-(trifluoromethyl)pyridin-2-yloxy substituent.

This compound belongs to a class of molecules designed for targeted biological interactions, likely leveraging the trifluoromethyl group for enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[3-methyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N4O4S/c1-17-15-20(30-18(2)33)4-5-23(17)37(34,35)32-13-7-21(8-14-32)31-11-9-22(10-12-31)36-24-6-3-19(16-29-24)25(26,27)28/h3-6,15-16,21-22H,7-14H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDCJDZSWGJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide, with CAS number 2097938-02-6, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H31_{31}F3_3N4_4O4_4S, with a molecular weight of 540.6 g/mol. The compound features a bipiperidine core and a trifluoromethyl-pyridine moiety, which are often associated with enhanced biological activity.

PropertyValue
Molecular FormulaC25_{25}H31_{31}F3_3N4_4O4_4S
Molecular Weight540.6 g/mol
CAS Number2097938-02-6

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some studies have shown that pyridine derivatives possess significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
  • Anticancer Properties : Certain bipiperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

Study 1: Anticancer Activity

A study conducted on a series of bipiperidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective dose-dependent inhibition of cell proliferation.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that the compound displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several derivatives reported in the evidence:

Compound Core Structure Key Substituents Biological Activity Reference
Target compound Phenylacetamide + bipiperidine 5-(Trifluoromethyl)pyridin-2-yloxy Not explicitly reported
9a–9g () Pyridin-2-yl + acetamide Varied benzoylpiperazinylcarbonyl groups (e.g., 3-CF₃, 4-Cl-3-CF₃, 4-tert-butyl) Kinase inhibition (implied by structural class)
9c, 9d () Imidazole acyl urea 4-Chloro-3-CF₃ benzoyl; 3-pyridinyl acrylamide 66.86–63.60% inhibition of BGC823 cells
7g () Oxazolidinone + acetamide 4,6-Dichloropyrimidin-2-yl piperazine Antibacterial (implied by structural class)
CAS 920340-96-1 () Dihydropyridinone + acetamide 4-Methylpyrimidin-2-yl sulfanyl Not reported

Key Structural Differences and Implications

Chlorine in 9b and 9c () introduces steric and electronic effects, correlating with improved antitumor activity (e.g., 9c: 66.86% inhibition of BGC823 cells at 100 μg) .

Oxazolidinone and imidazole acyl urea cores in and introduce rigid heterocyclic scaffolds, favoring specific enzyme interactions (e.g., Raf kinase inhibition in 9c–9d) .

Biological Activity Trends :

  • Compounds with pyridinyl/trifluoromethyl motifs (e.g., 9a–9g, target compound) show consistent promise in kinase-targeted therapies, while dichloropyrimidinyl derivatives () may prioritize antibacterial applications .

Chemical Similarity Analysis

Using Tanimoto coefficients (), the target compound’s similarity to analogues can be quantified based on binary structural fingerprints:

  • High similarity to 9a–9g (shared acetamide and trifluoromethylpyridinyl motifs).
  • Lower similarity to 7g () due to divergent cores (oxazolidinone vs. bipiperidine).

Research Findings and Gaps

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to 9a–9g (), utilizing Suzuki couplings or nucleophilic substitutions to install the bipiperidine sulfonyl group.

Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are warranted.

Optimization Opportunities :

  • Substituting the 5-(trifluoromethyl)pyridin-2-yloxy group with 4-chloro-3-CF₃ benzoyl (as in 9c) could enhance potency, as seen in BGC823 inhibition .

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